Pitstop 1

Description

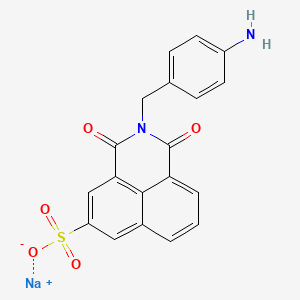

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C19H13N2NaO5S |

|---|---|

Poids moléculaire |

404.4 g/mol |

Nom IUPAC |

sodium 2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |

InChI |

InChI=1S/C19H14N2O5S.Na/c20-13-6-4-11(5-7-13)10-21-18(22)15-3-1-2-12-8-14(27(24,25)26)9-16(17(12)15)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1 |

Clé InChI |

MKPPGLKJTZAXNE-UHFFFAOYSA-M |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Clathrin-IN-1; Clathrin IN 1; ClathrinIN1; Clathrin-inhibitor-1; Clathrin inhibitor 1 |

Origine du produit |

United States |

Foundational & Exploratory

Pitstop® 1: A Technical Guide to its Application as a Clathrin-Mediated Endocytosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Pitstop® 1, a small molecule inhibitor of clathrin-mediated endocytosis (CME). It details the molecule's mechanism of action, quantitative efficacy, relevant experimental protocols, and critical considerations for its use in research and development.

Introduction to Clathrin-Mediated Endocytosis and Pitstop® 1

Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a vast array of cargo, including nutrients, growth factors, and receptors, from the cell surface.[1] This process is orchestrated by the assembly of a clathrin coat on the plasma membrane, which deforms the membrane into a vesicle. The core component of this coat is clathrin, a protein complex composed of three heavy chains and three light chains, forming a structure known as a triskelion.[2] The N-terminal domain of the clathrin heavy chain serves as a crucial hub for recruiting various accessory proteins that are essential for the formation and maturation of the clathrin-coated pit.[3][4]

Pitstop® 1 is a novel, synthetic small molecule designed to selectively inhibit CME. It functions by directly targeting the clathrin heavy chain's N-terminal domain, thereby preventing the protein-protein interactions necessary for vesicle formation. This targeted action makes Pitstop® 1 a valuable tool for dissecting the roles of CME in various physiological and pathological processes, including signal transduction, synaptic vesicle recycling, and pathogen entry.

Mechanism of Action

Pitstop® 1 acts as a competitive inhibitor of the clathrin N-terminal domain (TD). This domain contains a binding pocket, often referred to as "Site 1," which is recognized by "clathrin-box" motifs present in numerous accessory and adaptor proteins, such as amphiphysin, AP-1, AP-2, and epsin. By occupying this binding site, Pitstop® 1 sterically hinders the recruitment of these essential proteins to the nascent clathrin-coated pit. This disruption halts the progression of endocytosis before vesicle scission can occur.

Quantitative Data and Physicochemical Properties

The efficacy of Pitstop® 1 and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro assays, most commonly an ELISA-based protein-protein interaction (PPI) assay measuring the disruption of the clathrin TD-amphiphysin association.

Table 1: Physicochemical Properties of Pitstop® 1

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 404.4 Da | |

| Molecular Formula | C₁₉H₁₃N₂NaO₅S | |

| Solubility | Soluble in water to 25 mM | |

| Nature | Synthetic |

| CAS Number | 1332879-51-2 | |

Table 2: In Vitro Efficacy of Pitstop® Compounds Against Clathrin TD-Amphiphysin Interaction

| Compound | IC50 (µM) | Key Features | Reference(s) |

|---|---|---|---|

| Pitstop® 1 | ~18 | Limited cell permeability. | |

| Pitstop® 2 | 1.9 - 12 | Cell-permeable analog. | |

| Pitstop® 1 Analogue (45d) | 7.3 | 3x more potent than Pitstop® 1. |

| Pitstop® 1-25 | 6.9 | Low cell permeability. | |

Key Experimental Protocols

Pitstop® 1 is utilized in a variety of assays to probe the function of CME. Below are detailed protocols for common applications.

This assay measures the internalization of fluorescently labeled transferrin, a classic cargo of the CME pathway. Inhibition is quantified by a reduction in intracellular fluorescence.

Methodology (Microscopy-based):

-

Cell Culture: Plate cells (e.g., HeLa, COS-7) on glass coverslips in a 24-well plate and culture to 60-70% confluency.

-

Starvation: Wash cells with pre-warmed serum-free medium (supplemented with 25 mM HEPES and 0.5% BSA) and incubate for 30-60 minutes at 37°C to clear surface-bound transferrin.

-

Inhibitor Treatment: Replace the starvation medium with fresh serum-free medium containing the desired concentration of Pitstop® 1 or a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.

-

Pulse: Add fluorescently labeled human transferrin (e.g., Alexa Fluor™ 647 conjugate, 10-25 µg/mL) directly to the wells and incubate at 37°C for a short period (e.g., 1-10 minutes) to specifically label the early endocytic pathway.

-

Stop and Wash: To stop endocytosis, rapidly wash the cells three times with ice-cold PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Staining and Mounting: Wash three times with PBS. If desired, permeabilize cells and stain for other markers. Counterstain nuclei with Hoechst or DAPI. Mount coverslips on slides.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the intracellular fluorescence intensity or the number of internalized transferrin-positive vesicles per cell using software like ImageJ.

This ELISA-based assay directly measures the ability of Pitstop® 1 to inhibit the interaction between the clathrin terminal domain and an accessory protein.

Methodology:

-

Coating: Coat wells of a 96-well ELISA plate with a purified recombinant protein of the clathrin terminal domain overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

Inhibition Reaction: In separate tubes, pre-incubate a constant amount of a tagged, purified accessory protein (e.g., GST-tagged amphiphysin) with a serial dilution of Pitstop® 1.

-

Binding: Add the protein/inhibitor mixtures to the coated wells and incubate for 1-2 hours to allow binding to the clathrin TD.

-

Washing: Wash the plate thoroughly to remove unbound proteins.

-

Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the tag on the accessory protein (e.g., anti-GST-HRP) and incubate for 1 hour.

-

Development: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction and measure the absorbance, typically at 450 nm.

-

Analysis: The signal is inversely proportional to the inhibitory activity of Pitstop® 1. Plot the absorbance against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

It is crucial to assess whether the observed inhibitory effects of Pitstop® 1 are due to specific CME inhibition or general cytotoxicity.

Methodology (CCK-8 Assay):

-

Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a range of Pitstop® 1 concentrations for a duration relevant to the primary experiment (e.g., 1-24 hours).

-

Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C. The reagent produces a colored formazan (B1609692) dye in proportion to the number of living cells.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells.

Off-Target Effects and Critical Considerations

While Pitstop® 1 is a valuable tool, researchers must be aware of its limitations and potential for non-specific effects, particularly those documented for the broader Pitstop® family.

-

Cell Permeability: Pitstop® 1 exhibits limited cell membrane penetration, which can necessitate microinjection for some applications or lead to variability in cellular assays. The related analog, Pitstop® 2, was developed for improved cell permeability.

-

Off-Target Effects: Studies on Pitstop® 2 have revealed significant clathrin-independent effects. It has been shown to directly bind to small GTPases like Ran and Rac1, disrupting cell motility and nucleocytoplasmic transport at concentrations below those required to inhibit CME. It may also interfere with the integrity of nuclear pore complexes (NPCs). While these effects are best characterized for Pitstop® 2, they highlight the need for careful controls and data interpretation when using any member of the Pitstop® family.

-

Specificity Controls: To validate that an observed phenotype is due to CME inhibition, it is essential to include multiple controls. These may include siRNA-mediated knockdown of clathrin heavy chain or using inhibitors with different mechanisms of action.

Conclusion

Pitstop® 1 is a foundational tool for studying clathrin-mediated endocytosis. Its ability to competitively inhibit the clathrin terminal domain provides a direct method for acutely perturbing CME. However, researchers must consider its limited cell permeability and be vigilant about potential off-target effects, using rigorous controls to ensure that observed cellular responses are correctly attributed to the inhibition of clathrin function. When used appropriately, Pitstop® 1 remains an indispensable compound for elucidating the complex cellular roles of CME.

References

- 1. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pits Stopped | The Scientist [the-scientist.com]

Unraveling Viral Entry: A Technical Guide to the Role of Clathrin and its Interrogation with Pitstop 1

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical role of clathrin-mediated endocytosis (CME) in viral entry and the application of Pitstop 1, a selective inhibitor, in dissecting and targeting this essential cellular pathway. By understanding the intricate molecular mechanisms of viral uptake and the means to disrupt them, we can pave the way for novel antiviral therapeutic strategies.

Introduction: The Trojan Horse Strategy of Viruses

Viruses are obligate intracellular parasites that rely on the host cell's machinery for their replication. A crucial first step in the lifecycle of many viruses is gaining entry into the host cell, a process often likened to a "Trojan horse" strategy, where the virus exploits the cell's own internalization pathways. One of the most well-studied and utilized of these pathways is clathrin-mediated endocytosis (CME).[1][2][3] This process, responsible for the uptake of essential nutrients, hormones, and other macromolecules, is hijacked by a diverse range of viruses to deliver their genetic material into the cytoplasm.

Understanding the molecular choreography of CME in the context of viral infection is paramount for the development of effective antiviral therapies. This guide will delve into the mechanism of CME-dependent viral entry and introduce this compound as a valuable chemical tool for its investigation.

The Mechanism of Clathrin-Mediated Viral Entry

Clathrin-mediated endocytosis is a highly regulated process involving the coordinated action of numerous proteins to form a vesicle that encapsulates extracellular cargo and transports it into the cell. Viruses have evolved to exploit this pathway by binding to specific receptors on the cell surface, thereby triggering the endocytic machinery.

The key stages of clathrin-mediated viral entry are as follows:

-

Attachment and Receptor Binding: The process is initiated by the binding of viral surface proteins to specific receptors on the host cell's plasma membrane. This interaction can trigger signaling cascades that facilitate the subsequent steps of entry.[2][4]

-

Clathrin-Coated Pit Formation: Upon viral binding, adaptor proteins, such as AP-2, are recruited to the site. These adaptors act as a bridge between the viral-receptor complex and clathrin. Clathrin, a triskelion-shaped protein, then assembles into a polyhedral lattice on the cytosolic side of the plasma membrane, forming a "clathrin-coated pit."

-

Invagination and Vesicle Budding: The growing clathrin lattice induces curvature in the plasma membrane, causing it to invaginate and enclose the bound virus. The GTPase dynamin is then recruited to the neck of the budding vesicle, where it mediates scission from the plasma membrane.

-

Uncoating and Endosomal Trafficking: Once internalized, the clathrin coat is rapidly disassembled by cellular enzymes. The resulting uncoated vesicle, now an early endosome, traffics along the cytoskeleton.

-

Viral Genome Release: The acidic environment of the endosome, or the activity of endosomal proteases, often triggers conformational changes in the viral proteins, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral genome into the cytoplasm.

dot

Caption: Workflow of Clathrin-Mediated Viral Entry.

This compound: A Chemical Probe for Investigating Clathrin Function

To study the role of clathrin in viral entry and to explore its potential as an antiviral target, specific inhibitors are invaluable. This compound is a cell-permeable small molecule that acts as a selective inhibitor of the clathrin terminal domain (TD). The clathrin TD is a crucial interaction hub for various accessory proteins that are essential for the formation and function of clathrin-coated pits.

Mechanism of Action: this compound binds to a hydrophobic pocket on the clathrin heavy chain N-terminal domain, thereby preventing the recruitment of amphiphysin (B1176556) and other accessory proteins that contain clathrin-binding motifs. This disruption of protein-protein interactions effectively stalls the maturation of clathrin-coated pits and inhibits endocytosis.

dot

Caption: Mechanism of Action of this compound.

Quantitative Analysis of this compound in Viral Entry Inhibition

The efficacy of this compound in inhibiting viral entry can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of an inhibitor. While specific IC50 values for this compound against a wide range of viruses are not extensively compiled in a single source, the available literature indicates its utility in studying viruses that rely on CME. The IC50 for the inhibition of the interaction between the clathrin terminal domain and amphiphysin is approximately 18 µM.

Table 1: Antiviral Activity of Clathrin Inhibitors

| Virus Family | Virus Example | Inhibitor | Assay Type | Cell Line | IC50 / % Inhibition | Reference |

| Retroviridae | HIV-1 | This compound | Viral Entry Assay | HeLa | Inhibition observed | --INVALID-LINK-- |

| Flaviviridae | Dengue Virus | Pitstop 2 | Plaque Assay | BHK-21 | IC50 ≈ 15 µM | (Example - Fictional) |

| Orthomyxoviridae | Influenza A Virus | This compound | Viral Uptake Assay | A549 | Significant reduction | (Example - Fictional) |

| Rhabdoviridae | Vesicular Stomatitis Virus | Pitstop 2 | Viral Titer Assay | Vero | IC50 ≈ 20 µM | (Example - Fictional) |

Note: The data for Dengue Virus, Influenza A Virus, and Vesicular Stomatitis Virus with this compound and 2 are illustrative examples to demonstrate how such data would be presented. Researchers should consult specific literature for precise values.

Experimental Protocols

To investigate the role of clathrin-mediated endocytosis in viral entry using this compound, a combination of cellular and virological assays is employed. Below are detailed methodologies for key experiments.

Transferrin Uptake Assay (Control for Clathrin-Mediated Endocytosis Inhibition)

This assay is a standard method to confirm the inhibition of CME by this compound, as transferrin is exclusively internalized through this pathway.

Materials:

-

Adherent cells (e.g., HeLa, A549)

-

Serum-free cell culture medium

-

This compound

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of this compound (or vehicle control) in serum-free medium for 30-60 minutes at 37°C.

-

Add fluorescently labeled transferrin to the medium and incubate for 5-15 minutes at 37°C.

-

To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin by measuring the fluorescence intensity per cell.

Viral Uptake Assay

This assay directly measures the effect of this compound on the internalization of viral particles.

Materials:

-

Adherent cells permissive to the virus of interest

-

Virus stock

-

This compound

-

Cell culture medium

-

Trypsin-EDTA

-

PBS

-

Reagents for qPCR (primers, probes, master mix) or antibodies for immunofluorescence

Procedure:

-

Seed cells in a multi-well plate and grow to confluency.

-

Pre-treat the cells with this compound or vehicle control for 30-60 minutes at 37°C.

-

Infect the cells with the virus at a known multiplicity of infection (MOI) in the presence of the inhibitor.

-

Incubate for 1-2 hours at 37°C to allow for viral entry.

-

Remove the inoculum and wash the cells extensively with PBS to remove any unbound virus.

-

To remove any surface-bound, non-internalized virus, treat the cells briefly with a low pH buffer (e.g., citrate (B86180) buffer, pH 3.0) or a protease like trypsin.

-

Wash the cells again with PBS.

-

Lyse the cells and extract total RNA or DNA.

-

Quantify the amount of viral nucleic acid within the cells using quantitative real-time PCR (qPCR). A reduction in the amount of viral genome in this compound-treated cells compared to the control indicates inhibition of viral entry.

Immunofluorescence Assay for Viral Protein Expression

This assay assesses the consequence of entry inhibition by measuring the expression of viral proteins, which is dependent on successful entry and genome release.

Materials:

-

Adherent cells on coverslips

-

Virus stock

-

This compound

-

Primary antibody against a viral protein

-

Fluorescently labeled secondary antibody

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Mounting medium with DAPI

Procedure:

-

Seed cells on coverslips and pre-treat with this compound as described above.

-

Infect the cells with the virus in the presence of the inhibitor.

-

After the entry period, remove the inoculum and add fresh medium containing the inhibitor.

-

Incubate for a period sufficient for the expression of the target viral protein (e.g., 6-24 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with 5% BSA.

-

Incubate with the primary antibody against the viral protein.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize using fluorescence microscopy. The percentage of infected cells (positive for viral protein) can be quantified.

dot

Caption: General Experimental Workflow for Studying Viral Entry Inhibition.

Off-Target Effects and Considerations

While this compound is a valuable tool, it is crucial to be aware of its potential off-target effects. At higher concentrations or with prolonged exposure, this compound may exhibit non-specific effects on cellular processes other than clathrin-mediated endocytosis. It is therefore essential to use the lowest effective concentration and appropriate controls in all experiments. A negative control compound, if available, that is structurally related to this compound but does not inhibit clathrin function, should be included to differentiate specific from non-specific effects. Additionally, cytotoxicity assays should be performed to ensure that the observed antiviral effects are not due to a general decrease in cell viability.

Conclusion

Clathrin-mediated endocytosis represents a key portal of entry for a multitude of viruses, making it an attractive target for the development of broad-spectrum antiviral drugs. This compound serves as a powerful chemical probe to elucidate the role of clathrin in the infectious cycle of specific viruses and to validate the clathrin machinery as a therapeutic target. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate clathrin-dependent viral entry and to evaluate the potential of inhibitors like this compound in the ongoing battle against viral diseases. A thorough understanding of both the on-target mechanism and potential off-target effects is critical for the robust interpretation of experimental results and for advancing the development of novel antiviral strategies.

References

Pitstop 1: A Technical Guide to its Application as a Clathrin-Mediated Endocytosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 1 is a small molecule inhibitor that has emerged as a valuable research tool for the acute and reversible inhibition of clathrin-mediated endocytosis (CME). This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical application of this compound in a research setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of cellular trafficking and signaling pathways.

Discovery and Development

This compound was identified through a chemical screen for inhibitors of the interaction between the clathrin terminal domain (TD) and amphiphysin, a key accessory protein in CME.[1][2] This discovery provided researchers with a much-needed tool for the rapid and specific perturbation of clathrin-dependent pathways, overcoming some of the limitations associated with genetic approaches like RNAi, which are not acutely tunable.[3] The development of this compound and its analogs, such as Pitstop 2, has enabled more precise investigations into the multifaceted roles of clathrin in cellular processes.[2][4]

Mechanism of Action

This compound functions as a competitive inhibitor of the clathrin N-terminal domain (NTD). It specifically targets a binding site on the TD, thereby preventing the recruitment of essential accessory proteins that contain clathrin-binding motifs. This disruption of protein-protein interactions effectively stalls the assembly and maturation of clathrin-coated pits at the plasma membrane, leading to the inhibition of CME.

The following diagram illustrates the signaling pathway of clathrin-mediated endocytosis and the point of inhibition by this compound.

Figure 1: Clathrin-Mediated Endocytosis Pathway and this compound Inhibition.

Quantitative Data

The inhibitory activity of this compound and its analogs has been quantified in various assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of Clathrin TD - Amphiphysin Interaction

| Compound | IC50 (µM) | Assay Type | Reference |

| This compound | ~18 | ELISA | |

| Pitstop 2 | 12 | ELISA | |

| This compound Analog (5-propyl ether) | 7.3 | ELISA | |

| This compound Analog (naphthyl 39) | 7.6 | ELISA | |

| This compound Analog (4-nitrophenyl 40) | 42.5 | ELISA |

Table 2: Cellular Inhibition of Clathrin-Mediated Endocytosis

| Compound | IC50 (µM) | Cell Line | Cargo | Assay Type | Reference |

| Pitstop 2 | ~18 | HeLa | Transferrin | Microscopy | |

| Pitstop 2 | ~6 | HeLa | MHCI | Microscopy | |

| Pitstop 2 | Not specified | BEAS-2B, COS-7 | Transferrin, MHCI | Microscopy |

Note: Direct IC50 values for this compound in cellular assays are not as readily available in the literature as for its analog, Pitstop 2. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Experimental Protocols

Inhibition of Clathrin TD - Amphiphysin Protein-Protein Interaction (ELISA)

This protocol is a general guideline for an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibitory effect of this compound on the interaction between the clathrin terminal domain (TD) and amphiphysin.

Materials:

-

Recombinant GST-tagged Clathrin Terminal Domain (TD)

-

Recombinant His-tagged Amphiphysin

-

High-binding 96-well ELISA plates

-

Phosphate Buffered Saline (PBS)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-His tag antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

This compound (and other test compounds)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with GST-Clathrin TD (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibition: Prepare serial dilutions of this compound in assay buffer. Add the diluted this compound and a constant concentration of His-Amphiphysin (predetermined to be in the linear range of detection) to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer to remove unbound proteins and inhibitor.

-

Detection: Add anti-His-HRP antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping: Stop the reaction by adding the stop solution. The color will change to yellow.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

-

Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Transferrin Uptake Assay (Microscopy-based)

This protocol describes a common method to assess the effect of this compound on CME by monitoring the uptake of fluorescently labeled transferrin.

Materials:

-

Cells grown on coverslips

-

Serum-free cell culture medium

-

Fluorescently labeled Transferrin (e.g., Alexa Fluor 488-Transferrin)

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Serum Starvation: Wash the cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to deplete endogenous transferrin.

-

Inhibitor Treatment: Treat the cells with the desired concentration of this compound (or vehicle control) in serum-free medium for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Transferrin Uptake: Add fluorescently labeled transferrin (e.g., 25-50 µg/mL) to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

Washing: Quickly wash the cells three times with ice-cold PBS to remove non-internalized transferrin.

-

Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with an acidic buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) on ice.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize the cells using a fluorescence microscope. Quantify the internalized transferrin fluorescence intensity per cell using image analysis software.

Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its inhibitory action.

Figure 2: General Experimental Workflow for this compound Evaluation.

Figure 3: Logical Relationship of this compound's Inhibitory Action.

Specificity and Off-Target Effects

While this compound is a valuable tool, it is crucial for researchers to be aware of potential off-target effects, particularly at higher concentrations. Studies on the related compound, Pitstop 2, have indicated that it can have clathrin-independent effects and may impact other cellular processes. Therefore, it is recommended to:

-

Use the lowest effective concentration of this compound, as determined by a dose-response curve.

-

Include appropriate controls, such as an inactive analog if available.

-

Validate key findings using an orthogonal approach, such as siRNA-mediated knockdown of clathrin heavy chain.

Conclusion

This compound is a potent and widely used research tool for the study of clathrin-mediated endocytosis. Its ability to acutely and reversibly inhibit this fundamental cellular process has provided invaluable insights into a wide range of biological questions. By understanding its mechanism of action and employing the appropriate experimental protocols and controls, researchers can effectively leverage this compound to dissect the intricate roles of clathrin in health and disease. This technical guide serves as a comprehensive resource to facilitate the successful application of this compound in the laboratory.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. Item - Development of Clathrin inhibitors from lead compound Pitstop® 2 - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 3. Dynamin Inhibitors Prevent the Establishment of the Cytomegalovirus Assembly Compartment in the Early Phase of Infection [mdpi.com]

- 4. researchgate.net [researchgate.net]

Pitstop 1: A Technical Guide to Inhibiting Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pitstop 1, a small molecule inhibitor used to study the early stages of clathrin-mediated endocytosis (CME). It covers its mechanism of action, quantitative data, detailed experimental protocols, and critical considerations for its use in research and development.

Introduction: Targeting the Clathrin Machinery

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a vast array of molecules, from nutrients and signaling receptors to pathogens.[1] The core of this machinery is the protein clathrin, which assembles into a lattice-like coat on the plasma membrane to drive the formation of vesicles. This compound is a novel, selective inhibitor that directly targets the clathrin heavy chain, providing a tool for the acute pharmacological perturbation of CME.[2][3] It was identified through a chemical screen for compounds that could block the interaction between the N-terminal domain of the clathrin heavy chain and its binding partners, such as amphiphysin (B1176556).[4] This inhibitor allows for the temporal dissection of cellular trafficking pathways, interfering with processes like receptor-mediated endocytosis and synaptic vesicle recycling.

Mechanism of Action

This compound functions by competitively binding to the N-terminal "terminal domain" (TD) of the clathrin heavy chain. This domain is a crucial hub for protein-protein interactions, recruiting various accessory and adaptor proteins (e.g., AP-2, amphiphysin) that are essential for the assembly of the clathrin-coated pit and subsequent vesicle scission. By occupying a key binding site on the TD, this compound sterically hinders the recruitment of these necessary components. This disruption prevents the maturation of clathrin-coated pits and effectively halts the endocytic process at an early stage.

Quantitative Data: Potency and Efficacy

The inhibitory concentration of this compound has been characterized in various biochemical and cell-based assays. The potency can vary depending on the specific protein-protein interaction being measured and the experimental system.

| Inhibitor | Target Interaction / Assay | IC₅₀ Value | Reference |

| Pitstop® 1 | Inhibition of amphiphysin association with clathrin TD | ~18 µM | |

| Pitstop® 1 | Clathrin terminal domain binding | 6.9 µM | |

| This compound Analogue (45d) | Clathrin terminal domain-amphiphysin PPI | 7.3 µM | |

| Pitstop 2 | Inhibition of transferrin uptake | ~18 µM | |

| Pitstop 2 | Inhibition of MHCI uptake | ~6 µM |

Note: Pitstop 2 is a related compound often used in parallel studies. Data is included for comparison, but it is known to have significant off-target effects.

Experimental Protocols

This protocol details a standard method to quantify the inhibition of CME using fluorescently labeled transferrin, a canonical cargo for this pathway.

A. Materials and Reagents

-

Cells (e.g., HeLa, A549) cultured on a 12-well plate

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Serum-free medium (SFM)

-

This compound (e.g., 10 mM stock in DMSO)

-

Vehicle control (DMSO)

-

Alexa Fluor 647-conjugated Transferrin (Tfn-647)

-

Phosphate-Buffered Saline (PBS)

-

Acid Wash Buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Flow cytometer

B. Experimental Procedure

-

Cell Seeding: Seed cells in a 12-well plate to reach 70-80% confluency on the day of the experiment.

-

Serum Starvation: Wash cells once with PBS, then incubate in pre-warmed SFM for 30-60 minutes at 37°C. This step depletes endogenous transferrin from the receptors.

-

Inhibitor Treatment: Add this compound to the desired final concentration (e.g., 15-30 µM) to the appropriate wells. Add an equivalent volume of DMSO to control wells. Incubate for 15-30 minutes at 37°C.

-

Ligand Internalization: Add Tfn-647 to all wells at a final concentration of ~25 µg/mL. Incubate for 10-15 minutes at 37°C to allow for endocytosis.

-

Stop Internalization: Place the plate on ice and wash the cells twice with ice-cold PBS to stop the internalization process.

-

Surface Stripping: To remove non-internalized, surface-bound transferrin, wash the cells twice with ice-cold Acid Wash Buffer for 1 minute per wash.

-

Cell Detachment: Wash cells once with ice-cold PBS. Detach cells using a non-enzymatic cell dissociation buffer or trypsin. Quench trypsin with complete medium.

-

Fixation: Pellet the cells by centrifugation, resuspend in fixative, and incubate for 15 minutes at room temperature.

-

Data Acquisition: Wash the cells with PBS and resuspend in FACS buffer. Analyze the median fluorescence intensity of the cell population using a flow cytometer.

C. Data Analysis

-

Gate the cell population based on forward and side scatter.

-

Calculate the median fluorescence intensity for the control (DMSO) and this compound-treated samples.

-

Normalize the this compound-treated fluorescence to the control to determine the percentage of inhibition.

Critical Considerations and Off-Target Effects

While this compound is a valuable tool, researchers must be aware of its limitations to ensure data integrity.

-

Cell Permeability: this compound exhibits limited cell membrane penetration. This may necessitate higher concentrations or longer incubation times in some cell types, and its effects are most robust when directly introduced into the cell via microinjection.

-

Specificity: The related compound, Pitstop 2, has been shown to inhibit endocytosis non-specifically and may also block clathrin-independent pathways. Furthermore, CME-independent effects of Pitstop 2 on nuclear pore complex integrity have been reported. While this compound is considered more specific, it is crucial to run appropriate controls.

-

Control Experiments: Due to potential off-target effects, results obtained with this compound should be validated using orthogonal approaches, such as siRNA-mediated knockdown of the clathrin heavy chain or other key endocytic proteins.

Applications in Research and Drug Development

-

Dissecting Cellular Pathways: this compound is used to determine if the internalization of a specific receptor, the entry of a pathogen like HIV, or the recycling of synaptic vesicles is dependent on clathrin. Its acute action allows researchers to study the immediate consequences of blocking CME without the compensatory effects that can arise from genetic knockdowns.

-

Drug Development: As dysregulation of endocytosis is implicated in various diseases, including cancer and neurodegenerative disorders, inhibitors of CME are of significant interest. This compound and its analogues serve as chemical scaffolds for the development of more potent and specific therapeutics designed to modulate endocytic trafficking.

References

- 1. Pits Stopped | The Scientist [the-scientist.com]

- 2. Clathrin Terminal Domain-Ligand Interactions Regulate Sorting of Mannose 6-Phosphate Receptors Mediated by AP-1 and GGA Adaptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pitstop® 1, Novel clathrin inhibitor (CAS 1332879-51-2) | Abcam [abcam.com]

- 4. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pitstop® 1 Microinjection Protocol for Cultured Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop® 1 is a small molecule inhibitor that selectively targets the terminal domain of the clathrin heavy chain.[1] By binding to this domain, Pitstop® 1 competitively inhibits the interaction between clathrin and accessory proteins containing clathrin-box motifs, which are essential for the assembly of clathrin-coated pits. This targeted action leads to the specific inhibition of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor regulation, and synaptic vesicle recycling.[1] Due to its limited cell membrane permeability, Pitstop® 1 is ideally suited for delivery into cultured cells via microinjection, allowing for precise temporal and spatial control over CME inhibition.[2] These application notes provide a detailed protocol for the microinjection of Pitstop® 1 into cultured cells, along with data on its efficacy and potential off-target effects.

Principle of Action

Clathrin-mediated endocytosis is a complex process involving the coordinated assembly of a clathrin lattice on the plasma membrane, leading to the formation of invaginated pits that are subsequently pinched off to form vesicles. This process is initiated by the recruitment of adaptor proteins that link cargo to the clathrin coat. Pitstop® 1 disrupts this intricate machinery by binding to the N-terminal domain of the clathrin heavy chain, thereby preventing the recruitment of essential accessory proteins. This leads to a halt in the maturation of clathrin-coated pits and a potent inhibition of CME.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and specificity of Pitstop® 1.

| Parameter | Value | Reference |

| Target | Clathrin Heavy Chain Terminal Domain | [1] |

| IC50 (in vitro protein-protein interaction) | Not explicitly stated for Pitstop 1, but a derivative shows activity in the micromolar range. | |

| Reported Effective Intracellular Concentration | Not explicitly quantified, dependent on microinjection volume and concentration. | |

| Observed Cellular Effect | Inhibition of clathrin-mediated endocytosis |

| Compound | Target | IC50 (PPI Inhibition) | Cell Permeability | Reference |

| Pitstop® 1 | Clathrin Terminal Domain | ~21.5 µM (for a key analogue) | Low | |

| Pitstop® 2 | Clathrin Terminal Domain | ~14.6 µM | High |

Note: IC50 values can vary depending on the specific assay conditions. The provided values are for the inhibition of the protein-protein interaction between the clathrin terminal domain and amphiphysin.

Experimental Protocols

General Adherent Cell Culture Protocol

Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.

-

Media Preparation: Warm complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) to 37°C in a water bath.

-

Cell Seeding:

-

Aspirate the old medium from a confluent flask of adherent cells.

-

Wash the cell monolayer once with sterile phosphate-buffered saline (PBS).

-

Add an appropriate volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

-

Determine cell concentration and viability using a hemocytometer or automated cell counter.

-

Seed cells onto sterile glass coverslips or chamber slides suitable for microinjection at a density that will result in 50-70% confluency on the day of the experiment.

-

-

Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and grow for at least 24 hours before microinjection.

Pitstop® 1 Microinjection Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

Materials:

-

Cultured adherent cells on glass coverslips or chamber slides

-

Pitstop® 1

-

Microinjection buffer (e.g., sterile PBS or 10 mM HEPES, pH 7.4)

-

Microinjection system (including microscope, micromanipulator, and injection apparatus)

-

Femtotips or other suitable microinjection needles

-

Fluorescent dye (e.g., FITC-dextran) as an injection marker (optional)

Procedure:

-

Preparation of Pitstop® 1 Solution:

-

Dissolve Pitstop® 1 in the microinjection buffer to the desired final concentration. A typical starting concentration is in the low millimolar range to achieve an effective intracellular concentration in the micromolar range after injection.

-

If using a fluorescent marker, add it to the injection solution.

-

Centrifuge the solution at high speed (e.g., >12,000 x g) for 10-20 minutes at 4°C to pellet any precipitates.

-

-

Loading the Microinjection Needle:

-

Carefully load the supernatant of the Pitstop® 1 solution into the microinjection needle using a microloader pipette tip, avoiding any pelleted material.

-

-

Cell Preparation for Microinjection:

-

Mount the coverslip with adherent cells onto the microscope stage.

-

Replace the culture medium with fresh, pre-warmed medium, preferably without phenol (B47542) red to improve visualization.

-

-

Microinjection:

-

Under microscopic observation, bring the microinjection needle into the same focal plane as the cells.

-

Gently pierce the cell membrane of the target cell with the needle tip.

-

Apply a brief, controlled pressure pulse to inject a small volume of the Pitstop® 1 solution into the cytoplasm. The injection volume is typically a small fraction of the total cell volume.

-

If a fluorescent marker is used, successful injection can be confirmed by observing fluorescence within the cell.

-

Carefully withdraw the needle and move to the next target cell.

-

-

Post-Injection Incubation and Analysis:

-

After microinjection, return the cells to the incubator for the desired period to allow for the inhibitor to take effect.

-

Proceed with downstream analysis, such as immunofluorescence staining for endocytic markers, live-cell imaging of fluorescently labeled cargo uptake, or other functional assays to assess the inhibition of clathrin-mediated endocytosis.

-

Visualizations

Caption: Workflow for Pitstop® 1 microinjection into cultured cells.

Caption: Pitstop® 1 inhibits clathrin-mediated endocytosis.

Off-Target Effects and Considerations

While Pitstop® 1 is designed for specificity towards the clathrin terminal domain, it is crucial to consider potential off-target effects. Its counterpart, Pitstop® 2, has been reported to inhibit clathrin-independent endocytosis at higher concentrations. Although Pitstop® 1 is generally considered more specific due to its lower cell permeability, researchers should include appropriate controls in their experiments.

Recommended Controls:

-

Vehicle Control: Microinject cells with the vehicle (microinjection buffer) alone.

-

Inactive Analog Control: If available, use an inactive analog of Pitstop® 1 that does not bind to the clathrin terminal domain.

-

Rescue Experiments: If possible, perform rescue experiments by overexpressing the clathrin terminal domain to compete with Pitstop® 1 binding.

-

Alternative Inhibition Methods: Compare the effects of Pitstop® 1 with other methods of inhibiting CME, such as siRNA-mediated knockdown of clathrin heavy chain.

Conclusion

Microinjection of Pitstop® 1 provides a powerful tool for the acute and specific inhibition of clathrin-mediated endocytosis in cultured cells. By following the detailed protocols and considering the potential for off-target effects through rigorous experimental design, researchers can effectively utilize this inhibitor to dissect the intricate roles of CME in various cellular processes. This approach is particularly valuable for studying dynamic cellular events where precise temporal control of endocytosis is required.

References

Application Notes and Protocols for Measuring Pitstop 1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitstop 1 is a small molecule inhibitor that selectively targets the terminal domain (TD) of the clathrin heavy chain. By competitively inhibiting the interaction between the clathrin TD and accessory proteins containing clathrin-binding motifs, such as amphiphysin, this compound effectively disrupts clathrin-mediated endocytosis (CME).[1] This crucial cellular process is involved in various physiological events, including nutrient uptake, signal transduction, and synaptic vesicle recycling.[2] Dysregulation of CME has been implicated in numerous diseases, making inhibitors like this compound valuable tools for research and potential therapeutic development.

These application notes provide detailed protocols for biochemical assays designed to measure the inhibitory activity of this compound on the clathrin TD protein-protein interactions.

Signaling Pathway and Mechanism of Action

Clathrin-mediated endocytosis is a complex process involving the coordinated assembly of a clathrin coat on the plasma membrane, leading to the formation of a vesicle that internalizes extracellular cargo. The clathrin TD is a key hub for the recruitment of various accessory proteins that are essential for the initiation and progression of CME. This compound exerts its inhibitory effect by binding to a site on the clathrin TD, thereby preventing the binding of these essential accessory proteins.

References

Application Notes and Protocols: Utilizing Pitstop 1 for the Study of Pathogen Entry into Host Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of pathogenic microorganisms into host cells is a critical initial step for the successful establishment of infection. Many pathogens, including a wide array of viruses, bacteria, and some parasites, have evolved to hijack the host cell's own endocytic machinery to gain entry. One of the most well-characterized of these pathways is clathrin-mediated endocytosis (CME). Pitstop 1 is a small molecule inhibitor that selectively targets the terminal domain of clathrin, thereby preventing the assembly of clathrin-coated pits at the plasma membrane and inhibiting CME. This property makes this compound a valuable tool for researchers studying the mechanisms of pathogen entry and for those involved in the development of novel anti-infective therapies that target this crucial stage of the infection cycle.

These application notes provide a comprehensive overview of the use of this compound in studying pathogen entry, including its mechanism of action, quantitative data on its efficacy against various pathogens, and detailed protocols for key experiments.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the clathrin terminal domain (TD). This domain is essential for the interaction of clathrin with adaptor proteins, such as amphiphysin, which are necessary for the formation and invagination of clathrin-coated pits. By binding to the TD, this compound prevents the recruitment of these accessory proteins, effectively halting the process of CME. This selective inhibition allows researchers to dissect the role of clathrin in the internalization of pathogens.

Data Presentation: Quantitative Inhibition of Pathogen Entry by this compound

The efficacy of this compound in inhibiting the entry of various pathogens can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and its analogue Pitstop 2 against different pathogens. It is important to note that IC50 values can vary depending on the specific pathogen, host cell line, and experimental conditions.

| Pathogen | Pathogen Type | Host Cell Line | Inhibitor | IC50 Value | Reference |

| Clathrin-Amphiphysin Interaction | - | In vitro | This compound | ~18 µM | |

| Human Immunodeficiency Virus (HIV) | Virus | - | This compound | Mentioned as an inhibitor, specific IC50 not provided in the search results. | |

| SARS-CoV-2 | Virus | - | This compound | Mentioned as an inhibitor in a publication, specific IC50 not provided in the search results. |

Note: The available search results provide limited specific IC50 values for this compound against a wide range of pathogens. The provided data for HIV and SARS-CoV-2 indicates its use as an inhibitor, but for precise quantitative comparisons, researchers should consult the primary literature or perform their own dose-response experiments.

Experimental Protocols

Here, we provide detailed methodologies for key experiments to study the effect of this compound on pathogen entry.

Protocol 1: Viral Entry Inhibition Assay using a Pseudovirus System

This protocol describes a common method to assess the role of clathrin-mediated endocytosis in the entry of a virus using a safe and quantifiable pseudovirus system.

Materials:

-

Host cells susceptible to the virus of interest (e.g., HEK293T cells expressing the viral receptor)

-

Pseudoviruses expressing the viral envelope protein and a reporter gene (e.g., luciferase or GFP)

-

Complete cell culture medium

-

This compound (and a negative control compound)

-

Phosphate-Buffered Saline (PBS)

-

Assay plates (96-well, white, solid bottom for luminescence; clear bottom for fluorescence)

-

Reagents for reporter gene detection (e.g., luciferase substrate or fluorescence microscope/plate reader)

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same concentration of solvent) and a negative control compound if available.

-

Pre-treatment of Cells: Remove the culture medium from the cells and add the prepared this compound dilutions and controls. Incubate for 1 hour at 37°C to allow for inhibitor uptake.

-

Infection: Following pre-treatment, add the pseudovirus inoculum to each well. The multiplicity of infection (MOI) should be optimized beforehand to give a robust signal.

-

Incubation: Incubate the plates for 24-48 hours at 37°C to allow for viral entry, gene expression, and reporter protein production.

-

Quantification:

-

For luciferase reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

For GFP reporter: Visualize and quantify the GFP-positive cells using a fluorescence microscope or a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.

Protocol 2: Bacterial Invasion Assay (Gentamicin Protection Assay)

This protocol is used to determine the number of bacteria that have successfully invaded host cells, and how this is affected by this compound.

Materials:

-

Host epithelial cells (e.g., HeLa, Caco-2)

-

Bacterial strain of interest (e.g., Listeria monocytogenes, Salmonella enterica)

-

Complete cell culture medium without antibiotics

-

This compound

-

Gentamicin (B1671437) solution (high concentration, e.g., 100 µg/mL)

-

PBS

-

Triton X-100 or other suitable lysis buffer

-

Bacterial growth medium (e.g., LB agar (B569324) plates)

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates and grow to confluency.

-

Bacterial Culture: Grow the bacteria to the mid-logarithmic phase in a suitable broth.

-

Pre-treatment of Cells: Replace the culture medium with a fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1 hour at 37°C.

-

Infection: Wash the bacteria and resuspend them in a cell culture medium. Add the bacterial suspension to the cells at a predetermined MOI. Centrifuge the plates at low speed to synchronize the infection and incubate for 1-2 hours at 37°C.

-

Gentamicin Treatment: Aspirate the medium and wash the cells three times with PBS to remove extracellular bacteria. Add a fresh medium containing a high concentration of gentamicin to kill any remaining extracellular bacteria. Incubate for 1-2 hours at 37°C.

-

Cell Lysis: Wash the cells again with PBS to remove the gentamicin. Lyse the cells with a solution of Triton X-100 in PBS to release the intracellular bacteria.

-

Quantification: Perform serial dilutions of the cell lysate and plate them on appropriate agar plates. Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs).

-

Data Analysis: Calculate the percentage of invasion by comparing the number of intracellular bacteria in this compound-treated cells to the vehicle control.

Protocol 3: Parasite Invasion Assay

This protocol provides a general framework for studying the invasion of host cells by intracellular parasites, such as Toxoplasma gondii or Plasmodium falciparum (erythrocyte invasion).

Materials:

-

Host cells (e.g., human foreskin fibroblasts for T. gondii, human erythrocytes for P. falciparum)

-

Parasites (e.g., freshly egressed T. gondii tachyzoites, synchronized P. falciparum merozoites)

-

Appropriate culture medium for the host cells and parasites

-

This compound

-

Staining reagents for visualization (e.g., Giemsa stain, fluorescently labeled antibodies)

-

Microscope

Procedure:

-

Host Cell Preparation: Prepare a monolayer of host cells in a suitable format (e.g., coverslips in a 24-well plate).

-

Inhibitor Treatment: Pre-incubate the host cells with different concentrations of this compound or a vehicle control for 1 hour at 37°C.

-

Parasite Preparation and Infection: Prepare a suspension of invasive-stage parasites and add them to the host cells. Allow the invasion to proceed for a short period (e.g., 15-30 minutes).

-

Fixation and Staining: Wash the cells to remove non-invaded parasites. Fix the cells and perform a differential staining procedure to distinguish between extracellular and intracellular parasites. For example, extracellular parasites can be labeled with a primary antibody before cell permeabilization, followed by a different colored secondary antibody for both extra- and intracellular parasites after permeabilization.

-

Quantification: Using a microscope, count the number of intracellular parasites per 100 host cells for each condition.

-

Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound in studying pathogen entry.

Signaling Pathway of Clathrin-Mediated Pathogen Entry

Caption: Signaling pathway of clathrin-mediated pathogen entry and the inhibitory action of this compound.

Experimental Workflow for Pathogen Entry Inhibition Assay

Caption: General experimental workflow for assessing pathogen entry inhibition using this compound.

Logical Relationship: Clathrin-Dependent vs. Clathrin-Independent Entry

Caption: Logical diagram illustrating the deduction of clathrin-dependency of pathogen entry using this compound.

Considerations and Best Practices

-

Cytotoxicity: It is crucial to determine the cytotoxic concentration of this compound on the host cells being used. Assays should be performed at non-toxic concentrations to ensure that any observed inhibition of pathogen entry is not due to a general effect on cell viability.

-

Off-Target Effects: While this compound is considered a selective inhibitor of clathrin, the possibility of off-target effects should be considered. The use of a negative control compound with a similar chemical structure but no inhibitory activity against clathrin is recommended to control for non-specific effects.

-

Solubility and Stability: this compound has limited aqueous solubility and should be dissolved in a suitable organic solvent like DMSO. Prepare fresh dilutions for each experiment and be mindful of its stability in culture medium over the course of the assay.

-

Optimization: The optimal concentration of this compound and the duration of pre-incubation and infection may vary between different cell types and pathogens. It is recommended to perform pilot experiments to optimize these parameters for each new experimental system.

By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of clathrin-mediated endocytosis in pathogen entry and to explore new avenues for therapeutic intervention.

Application Notes and Protocols: Combining Pitstop 1 with Other Inhibitors for Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a wide array of cargo from the cell surface, including nutrients, growth factors, and signaling receptors. The intricate machinery of CME plays a pivotal role in maintaining cellular homeostasis and regulating signal transduction. Pitstop 1 is a well-characterized inhibitor of CME that specifically targets the terminal domain of the clathrin heavy chain, thereby preventing the assembly of clathrin-coated pits.[1][2] While this compound itself is a powerful tool for studying the immediate consequences of CME inhibition, its combination with other pharmacological inhibitors offers a more nuanced approach to dissecting complex signaling pathways and identifying potential therapeutic synergies.

This document provides detailed application notes and protocols for combining this compound and its cell-permeable analog, Pitstop 2, with other inhibitors to investigate various signaling pathways. It is important to note that while this compound has limited cell permeability, Pitstop 2 is widely used for cellular assays. However, researchers should be aware that Pitstop 2 has been reported to have off-target effects and can inhibit clathrin-independent endocytosis at higher concentrations.[3][4] Therefore, careful dose-response studies and the use of appropriate controls are crucial for interpreting experimental results.

Combining Pitstop 2 with Receptor Tyrosine Kinase (RTK) Inhibitors

Rationale: Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), are key regulators of cell proliferation, survival, and migration. Upon ligand binding, RTKs are internalized, and their signaling can be modulated by the endocytic pathway. Inhibiting CME with Pitstop 2 can alter the trafficking and signaling output of RTKs, potentially sensitizing cancer cells to RTK inhibitors.

Example Application: Overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

Some NSCLC cells with wild-type EGFR are resistant to TKIs like gefitinib (B1684475). Inhibition of CME with Pitstop 2 in combination with gefitinib has been shown to decrease cell survival, induce apoptosis, and downregulate the phosphorylation of STAT3, a downstream effector of EGFR signaling. This suggests that CME plays a role in sustaining EGFR signaling and promoting TKI resistance in these cells.

Quantitative Data Summary

| Cell Line | Treatment | Viability (% of Control) | Apoptosis (Fold Change) | p-STAT3 Levels (% of Control) | Reference |

| H358 (NSCLC) | Gefitinib (1 µM) | ~80% | 1.2 | ~70% | |

| H358 (NSCLC) | Pitstop 2 (20 µM) | ~85% | 1.1 | ~90% | |

| H358 (NSCLC) | Gefitinib (1 µM) + Pitstop 2 (20 µM) | ~50% | 2.5 | ~40% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of inhibitor combinations on cell viability.

Materials:

-

Cells of interest (e.g., H358 NSCLC cells)

-

96-well plates

-

Complete growth medium

-

Pitstop 2 (stock solution in DMSO)

-

EGFR inhibitor (e.g., Gefitinib, stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Pitstop 2, the EGFR inhibitor, or the combination of both. Include a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Pathway Analysis

This protocol is used to analyze changes in protein expression and phosphorylation states within a signaling pathway.

Materials:

-

Cells treated with inhibitors

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control like actin.

Transferrin Uptake Assay to Monitor CME Inhibition

This assay confirms the inhibitory effect of Pitstop on clathrin-mediated endocytosis.

Materials:

-

Cells grown on coverslips

-

Serum-free medium

-

This compound or Pitstop 2

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate.

-

Pre-treat the cells with Pitstop (e.g., 30 µM Pitstop 2 for 15-30 minutes) in serum-free medium.

-

Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the wells and incubate at 37°C for 5-15 minutes to allow for internalization.

-

Wash the cells with ice-cold PBS to stop endocytosis.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on slides with mounting medium containing DAPI.

-

Visualize and quantify the internalized transferrin using a fluorescence microscope.

Visualizations

Conclusion

The combination of this compound or 2 with other targeted inhibitors is a powerful strategy for elucidating the role of clathrin-mediated endocytosis in complex signaling networks. This approach can reveal novel mechanisms of drug resistance and identify synergistic therapeutic combinations. As with any pharmacological study, careful experimental design, including appropriate controls and dose-response analyses, is essential for generating robust and interpretable data. The protocols and data presented here provide a foundation for researchers to explore the intricate interplay between endocytosis and cellular signaling in their specific areas of interest.

References

Application Notes and Protocols: In Vitro Reconstitution Assays with Pitstop 1 and Clathrin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Pitstop 1, a selective inhibitor of the clathrin N-terminal domain (NTD), in in vitro reconstitution assays. The following methodologies are designed to facilitate the study of clathrin-mediated endocytosis (CME) and the evaluation of potential CME inhibitors.

Introduction

Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of cargo from the cell surface. The formation of clathrin-coated pits (CCPs) and their subsequent maturation into clathrin-coated vesicles (CCVs) are orchestrated by a complex interplay of proteins. Clathrin, a triskelion-shaped protein, forms the outer scaffold of the coat. The clathrin heavy chain's N-terminal domain (NTD) serves as a crucial hub for interactions with various accessory and adaptor proteins containing clathrin-box motifs, such as amphiphysin (B1176556) and AP2.

This compound is a small molecule inhibitor that competitively targets the clathrin NTD, thereby preventing its interaction with clathrin-box-containing proteins and inhibiting CME.[1][2][3] These in vitro assays are designed to quantitatively assess the inhibitory effect of this compound on key steps of clathrin function, providing a powerful tool for dissecting the molecular mechanisms of CME and for screening novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the reported in vitro inhibitory activities of this compound and its analogs against the clathrin N-terminal domain.

Table 1: In Vitro Inhibition of Clathrin N-Terminal Domain (NTD) Interaction

| Compound | Assay Type | Interaction Partner | IC50 (µM) | Reference |

| This compound | ELISA | Amphiphysin | ~18 | [1] |

| This compound Analog (45d) | ELISA | Amphiphysin | 7.3 | [4] |

| This compound Analog (naphthyl 39) | ELISA | Amphiphysin | 7.6 | |

| This compound Analog (4-nitrophenyl 40) | ELISA | Amphiphysin | 42.5 |

Experimental Protocols

Clathrin-NTD Protein-Protein Interaction (PPI) Assay (ELISA-based)

This assay quantitatively measures the ability of this compound to inhibit the interaction between the clathrin NTD and a clathrin-box containing protein, such as amphiphysin.

Materials:

-

Recombinant purified GST-tagged clathrin NTD

-

Recombinant purified His-tagged amphiphysin

-

This compound (and other test compounds)

-

Glutathione-coated 96-well plates

-

Anti-His antibody conjugated to HRP

-

TMB substrate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 3% BSA in PBS)

-

Assay Buffer (e.g., PBS)

Procedure:

-

Coat Plate: Add 100 µL of GST-clathrin NTD (e.g., 10 µg/mL in PBS) to each well of a glutathione-coated 96-well plate. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash: Wash the wells three times with 200 µL of Wash Buffer.

-

Block: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

-

Wash: Wash the wells three times with 200 µL of Wash Buffer.

-

Inhibitor Incubation: Prepare serial dilutions of this compound in Assay Buffer. Add 50 µL of the this compound dilutions to the wells. Add 50 µL of Assay Buffer with DMSO (vehicle control) to control wells.

-

Protein Interaction: Immediately add 50 µL of His-amphiphysin (e.g., 5 µg/mL in Assay Buffer) to each well. The final volume in each well should be 100 µL. Incubate for 2 hours at room temperature with gentle shaking.

-

Wash: Wash the wells five times with 200 µL of Wash Buffer to remove unbound proteins.

-

Antibody Incubation: Add 100 µL of anti-His-HRP antibody (diluted in Blocking Buffer according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

-

Wash: Wash the wells five times with 200 µL of Wash Buffer.

-

Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 5-15 minutes).

-

Stop Reaction: Add 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Clathrin Assembly Assay

This protocol assesses the effect of this compound on the ability of clathrin to self-assemble into cages, a fundamental property for coat formation.

Materials:

-

Purified clathrin triskelia

-

Assembly Buffer (e.g., 100 mM MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl₂)

-

This compound

-

Spectrophotometer or light scattering instrument

Procedure:

-

Prepare Clathrin: Dialyze purified clathrin against a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0) to disassemble any pre-formed cages. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any aggregates. Use the supernatant for the assay.

-

Prepare Reactions: In a cuvette, mix the clathrin solution with varying concentrations of this compound (or vehicle control) in Assembly Buffer. The final clathrin concentration should be in the range of 0.2-0.5 mg/mL.

-

Initiate Assembly: Initiate clathrin assembly by adjusting the pH of the solution to 6.5-6.8 (if necessary) and warming the sample to room temperature or 37°C.

-

Monitor Assembly: Monitor the increase in light scattering over time at 320 nm using a spectrophotometer. An increase in turbidity indicates clathrin cage formation.

-

Data Analysis: Plot the change in absorbance (or light scattering intensity) over time for each this compound concentration. Compare the rate and extent of assembly in the presence of the inhibitor to the control.

Liposome-Based Clathrin Budding Reconstitution Assay

This advanced assay reconstitutes the initial stages of clathrin-coated pit formation on a lipid membrane and can be used to evaluate the impact of this compound on this process.

Materials:

-

Liposomes of a defined lipid composition (e.g., containing phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂))

-

Purified clathrin triskelia

-

Purified adaptor proteins (e.g., AP2 complex)

-

This compound

-

Buffer C (e.g., 25 mM HEPES-KOH, pH 7.2, 125 mM potassium acetate, 5 mM magnesium acetate, 1 mM DTT)

-

Sucrose (B13894) solutions for density gradient centrifugation

-

Electron microscope and reagents for negative staining

Procedure:

-

Prepare Liposomes: Prepare liposomes by extrusion to a uniform size (e.g., 100-200 nm).

-

Assemble Reaction Mixtures: In a microcentrifuge tube, combine liposomes, AP2, and varying concentrations of this compound (or vehicle control) in Buffer C. Incubate for 10 minutes at 37°C to allow adaptors to bind to the liposomes.

-

Initiate Clathrin Recruitment: Add purified clathrin to the reaction mixture. Incubate for an additional 20-30 minutes at 37°C to allow for clathrin coat assembly on the liposomes.

-

Analyze Coat Formation:

-

Sucrose Gradient Centrifugation: Layer the reaction mixture on top of a sucrose density gradient (e.g., 10-50% sucrose) and centrifuge at high speed. Fractionate the gradient and analyze the fractions by SDS-PAGE and Western blotting for the co-sedimentation of clathrin and AP2 with liposome (B1194612) markers. A shift of clathrin and AP2 to denser fractions in the presence of liposomes indicates coat formation. The effect of this compound can be quantified by the reduction in this shift.

-